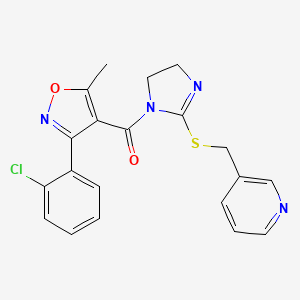

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound features a hybrid heterocyclic scaffold comprising an isoxazole ring and a 4,5-dihydroimidazole moiety linked via a methanone bridge. Key structural attributes include:

- Isoxazole subunit: Substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The chlorine atom enhances lipophilicity and may influence electronic interactions with biological targets .

- 4,5-Dihydroimidazole subunit: Contains a thioether group at position 2, where a pyridin-3-ylmethyl substituent is attached.

- Pharmacophoric features: The pyridine-thioether motif may facilitate hydrogen bonding or metal coordination, while the isoxazole and chlorophenyl groups contribute to π-π stacking or hydrophobic interactions .

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c1-13-17(18(24-27-13)15-6-2-3-7-16(15)21)19(26)25-10-9-23-20(25)28-12-14-5-4-8-22-11-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKZFWRUKVODLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a hybrid molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is with a molecular weight of 382.84 g/mol. The structure consists of an isoxazole ring linked to an imidazole unit, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN4O2 |

| Molecular Weight | 382.84 g/mol |

| CAS Number | Not specified |

Research indicates that compounds containing isoxazole and imidazole moieties often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The biological activity of this specific compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds. For instance, a study published in European Journal of Medicinal Chemistry highlighted that isoxazole derivatives exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis through the mitochondrial pathway . The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. A study indicated that isoxazole derivatives possess significant antibacterial properties due to their ability to inhibit bacterial DNA gyrase . This inhibition disrupts DNA replication, leading to cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been explored. Research suggests that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This action may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Anticancer Efficacy : A case study involving a derivative of this compound showed promising results in vitro against breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

- Antimicrobial Testing : In another study, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Scientific Research Applications

Synthesis Overview:

- Step 1: Formation of the isoxazole ring using appropriate precursors.

- Step 2: Synthesis of the imidazole derivative through cyclization reactions.

- Step 3: Coupling reactions to attach the chlorophenyl and pyridinyl groups.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of isoxazole compounds can possess antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .

Anti-inflammatory Properties

In silico studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a candidate for further development in treating inflammatory diseases .

Central Nervous System Effects

The compound's structural features suggest potential efficacy in treating cognitive disorders. Isoxazole derivatives have been linked to GABA receptor modulation, which could be beneficial in conditions like Alzheimer's disease .

Therapeutic Applications

The therapeutic potential of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be categorized into several key areas:

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial | Treatment of bacterial infections; development of new antibiotics. |

| Anti-inflammatory | Management of chronic inflammatory diseases like arthritis. |

| Cognitive enhancement | Potential treatment for Alzheimer's and other cognitive disorders. |

| Cancer therapy | Investigated for its ability to inhibit tumor growth via specific pathways. |

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted a series of isoxazole derivatives with potent antimicrobial activity against resistant strains of bacteria . The introduction of specific substituents was found to enhance activity significantly.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on related compounds demonstrated their ability to inhibit lipoxygenase enzymes effectively, suggesting a pathway for developing anti-inflammatory drugs .

Case Study 3: Cognitive Disorders

In vivo studies indicated that certain isoxazole derivatives improved cognitive function in animal models, suggesting potential for human applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares core features with several imidazole and isoxazole derivatives. A comparative analysis is provided below:

Key Observations

Impact of Hybrid Scaffolds : The target compound's isoxazole-imidazole hybrid may offer dual binding modes compared to single-heterocycle analogs like C1 or triphenylimidazoles .

Thioether vs. Thione Groups: The pyridinylmethyl thioether group in the target compound differs from thione-containing derivatives (e.g., triazole-thiones in ).

Chlorophenyl Substitution : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl or fluorinated substituents in analogs (e.g., ). Chlorine at the ortho position may sterically hinder interactions compared to para-substituted derivatives.

Dihydroimidazole vs. Aromatic Imidazoles : Partial saturation in the imidazole ring could reduce planarity, affecting membrane permeability or target engagement compared to fully aromatic systems .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

Category: Synthesis Optimization Answer:

- Synthesis Route: Utilize a multi-step approach involving condensation of the isoxazole and imidazole precursors. For imidazole-thioether formation, employ a nucleophilic substitution reaction between pyridin-3-ylmethanethiol and a halogenated imidazole intermediate under inert conditions (e.g., nitrogen atmosphere) .

- Purification: Recrystallization using ethanol or dimethylformamide (DMF) is effective for removing unreacted starting materials. Monitor purity via thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1 V/V/V) and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural confirmation be achieved post-synthesis?

Category: Structural Characterization Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve the crystal structure to confirm stereochemistry and bond angles. Use low-temperature (90 K) conditions to minimize thermal motion artifacts .

- Spectroscopic Methods:

Advanced Research Questions

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

Category: Stability Studies Answer:

- Experimental Design:

- pH Stability: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Quantify degradation via HPLC-UV .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

- Data Interpretation: Compare degradation kinetics using Arrhenius plots to predict shelf-life under storage conditions .

Q. How to resolve contradictions in biological activity data across different assay models?

Category: Data Contradiction Analysis Answer:

Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impact?

Category: Environmental Chemistry Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.